Array ( [bid] => 6379102 ) Buy 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | 1261919-44-1

6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol

Catalog No.
S6666488
CAS No.
1261919-44-1
M.F
C15H15NO4S
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol

CAS Number

1261919-44-1

Product Name

6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol

IUPAC Name

4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C15H15NO4S/c1-16(2)21(19,20)13-8-6-11(7-9-13)14-5-3-4-12(10-17)15(14)18/h3-10,18H,1-2H3

InChI Key

LJXPJVPCKLVAEQ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is a chemical compound that falls into the category of arylsulfonamides. It has garnered significant interest among scientists and researchers due to its unique chemical and biological properties. This paper aims to provide a comprehensive overview of the compound, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, also known as DMSF, is a sulfonamide compound that has a molecular formula of C14H15NO4S. It is a light yellow crystalline powder that is soluble in organic solvents, such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide. The compound was first synthesized in the early 2000s by a group of scientists led by Professor L.H. Shi at the Dalian Institute of Chemical Physics in China.
DMSF has a melting point of 174°C and a boiling point of 520.5°C at 760 mmHg. It is a stable compound that is not easily degraded under normal storage conditions. The compound has a pKa of 8.77 and a logP of 1.07. Its solubility in water is limited, but it is relatively soluble in a variety of organic solvents.
DMSF can be synthesized by various methods, including the reaction of 6-hydroxy-2-formylphenol with dimethylsulfamide or the reaction of 2-formylphenol with dimethylsulfamide and hydrochloric acid. The compound can be characterized through various analytical techniques, such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.
, such as high-performance liquid chromatography and gas chromatography-mass spectrometry, can be used to analyze DMSF in various samples, including biological fluids, environmental samples, and chemical reaction mixtures.
DMSF has shown promising biological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has been shown to inhibit the growth of various cancer cells, such as breast cancer, lung cancer, and leukemia cells.
The toxicity and safety of DMSF have been extensively studied. It has been found to have low toxicity in animal studies, with no observed adverse effects at doses up to 1,000 mg/kg. However, caution should be exercised when handling this compound due to its potential toxicity.
DMSF has various applications in scientific experiments, including as a pharmaceutical intermediate, a versatile reagent for organic synthesis, and a fluorescent probe for biological imaging.
Research on DMSF is ongoing, with scientists exploring its potential uses in various fields, such as drug development, material science, and environmental science.
DMSF has great potential in various fields of research and industry, such as organic synthesis, drug development, and environmental science. It can be used as a reactive intermediate for the synthesis of various complex organic molecules and as a potential drug candidate for the treatment of various diseases.
Despite its promising properties, DMSF has some limitations. Its limited solubility in water and its potential toxicity limit its applications in certain fields. Future research could aim to improve its solubility and develop safer methods for its synthesis and handling. Moreover, researchers could explore its potential uses in other fields, such as nanotechnology, material science, and energy storage.
1. Exploration of the use of DMSF in nanotechnology, such as the development of nanoparticles for drug delivery and imaging.
2. Investigation of the use of DMSF as a catalyst in organic reactions to improve reaction efficiency and selectivity.
3. Development of novel synthetic strategies for the preparation of DMSF and its derivatives with improved yields and purity.
4. Exploration of the use of DMSF as a biosensor for environmental monitoring and detection of various analytes.
5. Study of the interaction between DMSF and various biological systems to understand its mode of action and potential side effects.
6. Examination of the potential application of DMSF in electrochemical energy storage devices such as supercapacitors due to its unique redox properties.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

305.07217913 g/mol

Monoisotopic Mass

305.07217913 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

Explore Compound Types